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Compound of Interest

Compound Name: 2-Amino-5-bromo-3-nitropyridine

Cat. No.: B172296 Get Quote

Synthesis of 2-Amino-5-bromo-3-nitropyridine: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-amino-5-bromo-3-nitropyridine from

2-amino-5-bromopyridine, a crucial reaction for the preparation of various pharmaceutical

intermediates. This document provides a comprehensive overview of the synthetic route,

including detailed experimental protocols, a summary of quantitative data, and visual

representations of the process to ensure clarity and reproducibility in a laboratory setting.

Overview of the Synthesis
The synthesis of 2-amino-5-bromo-3-nitropyridine is achieved through the electrophilic

nitration of 2-amino-5-bromopyridine. The 5-position of the pyridine ring is pre-blocked with a

bromine atom, directing the incoming nitro group to the 3-position. This selective nitration is

critical as direct nitration of 2-aminopyridine yields a mixture of isomers, with the 5-nitro product

being the major component, making the desired 3-nitro isomer difficult to isolate.[1][2] The

reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric

acid at controlled temperatures.
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The following table summarizes the key quantitative parameters for the synthesis of 2-amino-
5-bromo-3-nitropyridine, compiled from established protocols.

Parameter Value Source

Starting Material 2-Amino-5-bromopyridine [1][3]

Reagents
Concentrated Sulfuric Acid,

Concentrated Nitric Acid (95%)
[1][3]

Molar Ratio (2-amino-5-

bromopyridine : Nitric Acid)
1 : 1.14 [1]

Reaction Temperature
0-5°C (initial), then room

temperature, then 50-60°C
[1]

Reaction Time

1 hour at 0°C, 1 hour at room

temperature, 1 hour at 50-

60°C

[1]

Product Yield 78.2% [1]

Product Melting Point
204-208°C (crude), 210°C

(recrystallized)
[1]

Detailed Experimental Protocol
This protocol is adapted from a well-established procedure for the nitration of 2-amino-5-

bromopyridine.[1]

Materials:

2-amino-5-bromopyridine (0.5 mole, 86.5 g)

Concentrated sulfuric acid (sp. gr. 1.84) (500 ml)

Concentrated nitric acid (95%) (0.57 mole, 26 ml, 39 g)

Ice
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40% Sodium hydroxide solution

Distilled water

Equipment:

1-liter three-necked flask

Stirrer

Dropping funnel

Condenser

Thermometer

Ice bath

Filtration apparatus

Procedure:

Preparation of the Reaction Mixture: In a 1-liter three-necked flask equipped with a stirrer,

dropping funnel, condenser, and thermometer, place 500 ml of concentrated sulfuric acid.

Cool the flask in an ice bath.

Addition of Starting Material: Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine to the

cooled sulfuric acid, ensuring the temperature does not exceed 5°C.

Nitration: Add 26 ml (0.57 mole) of 95% nitric acid dropwise to the reaction mixture while

maintaining the temperature at 0°C with continuous stirring.

Stirring and Heating: After the addition of nitric acid is complete, stir the mixture at 0°C for 1

hour. Then, allow the mixture to warm to room temperature and stir for an additional hour.

Finally, heat the mixture to 50-60°C and stir for 1 hour.

Work-up: Cool the reaction mixture and pour it onto 5 liters of ice.
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Neutralization: Neutralize the acidic solution with approximately 1350 ml of 40% sodium

hydroxide solution. A yellow precipitate of 2-amino-5-bromo-3-nitropyridine will form.

Isolation and Washing: Collect the yellow precipitate by filtration. Wash the solid with water

until the washings are free of sulfate. A final wash with slightly acidified water may be

necessary to prevent the product from becoming colloidal.

Drying: Dry the product at room temperature to a constant weight. The yield of 2-amino-5-
bromo-3-nitropyridine with a melting point of 204-208°C is typically between 85-93 g.[1]

Purification (Optional): For a purer product, the crude material can be recrystallized from

ethyl methyl ketone to yield yellow needles with a melting point of 210°C.[1]

Caution: The nitration reaction is highly exothermic and should be carried out in a well-

ventilated fume hood with appropriate personal protective equipment. The addition of nitric acid

must be done slowly and with efficient cooling to control the reaction temperature.

Visual Representations
Chemical Reaction Pathway
The following diagram illustrates the chemical transformation from 2-amino-5-bromopyridine to

2-amino-5-bromo-3-nitropyridine.

Caption: Nitration of 2-amino-5-bromopyridine.

Experimental Workflow
This diagram outlines the key steps in the synthesis and purification process.
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Reaction

Work-up & Isolation

Purification

Dissolve 2-amino-5-bromopyridine
in concentrated H₂SO₄ at 0-5°C

Add concentrated HNO₃ dropwise
at 0°C

Stir at 0°C, then room temp,
then heat to 50-60°C

Pour reaction mixture
onto ice

Neutralize with 40% NaOH
to precipitate product

Filter the yellow precipitate

Wash with water

Dry the product

Recrystallize from
ethyl methyl ketone (optional)

Pure 2-Amino-5-bromo-3-nitropyridine

Crude Product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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